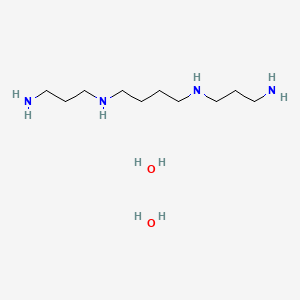

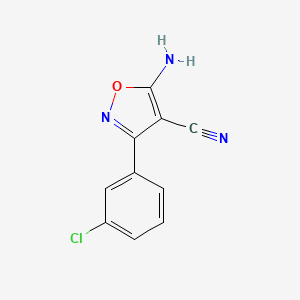

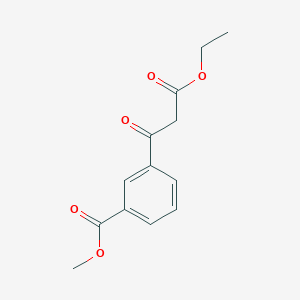

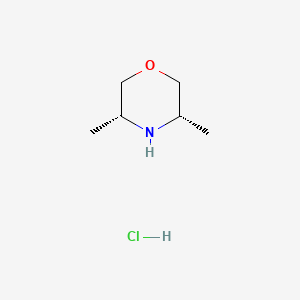

5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile, is a chemical entity that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can provide insights into the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions and the use of various reagents and techniques. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using the Gewald synthesis technique, which is a method for synthesizing thiophene derivatives . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile, with appropriate modifications to account for the different substituents and core structure.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile has been characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal and molecular structure . These studies reveal the importance of intermolecular interactions, such as hydrogen bonding, in stabilizing the crystal structure and influencing the molecular conformation. The dihedral angles between different groups within the molecules are also significant, as they can affect the overall shape and reactivity of the compound.

Chemical Reactions Analysis

While the specific chemical reactions of 5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile are not detailed in the provided papers, the reactivity of similar compounds can be inferred. For example, Schiff bases were synthesized from an intermediate thiophene derivative, indicating that the amino group can participate in condensation reactions to form new chemical entities . This implies that the amino group in the compound of interest may also be reactive and capable of forming various derivatives through similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile have been studied both experimentally and theoretically. Density functional theory (DFT) calculations are commonly used to predict electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals . These properties are crucial for understanding the reactivity and potential applications of the compound, such as in the field of nonlinear optics (NLO) where the first-order hyperpolarizability is a key parameter . The solubility and stability of these compounds can also be influenced by their molecular structure and intermolecular interactions, as evidenced by the crystal packing effects observed in X-ray diffraction studies .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile and its derivatives are primarily used in the synthesis of various heterocyclic compounds. These compounds, such as substituted selenolo[3,2-d][1,2,3]triazines and [1,3]selenazolo[4,5-d][1,2,3]triazines, play a significant role in synthetic organic chemistry (Perspicace et al., 2009). Additionally, they serve as scaffolds for developing biologically important heterocyclic compounds (H. Patel, 2017).

Anticancer Applications

The compound has been used in the synthesis of derivatives with potential anticancer properties. For instance, ultrasound-mediated synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives showed in-vitro anticancer activities against various human tumor cell lines (Tiwari et al., 2016).

Corrosion Inhibition

Pyranopyrazole derivatives synthesized from this compound, such as 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been investigated for their corrosion inhibition performance on mild steel in HCl solution. These studies contribute to understanding corrosion processes and developing effective corrosion inhibitors (Yadav et al., 2016).

Antifungal Activity

Research has also focused on the synthesis of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety from derivatives of 5-amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile. These compounds have been screened for antifungal activity, contributing to the development of new antifungal agents (Ibrahim et al., 2008).

Synthesis of Sulfonamides and Urea Derivatives

Successive transformations of derivatives of 5-amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile lead to the formation of various sulfonamides and urea derivatives. These compounds have diverse applications in medicinal chemistry and pharmaceuticals (Potkin et al., 2009).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-amino-3-(3-chlorophenyl)-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-7-3-1-2-6(4-7)9-8(5-12)10(13)15-14-9/h1-4H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUGRHWYXWQSFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(3-chlorophenyl)isoxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)

![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)